alpha-(Chloromethyl)phenethyl carbamate
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Overview
Description
Alpha-(Chloromethyl)phenethyl carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a chloromethyl group attached to the phenethyl moiety, which is further linked to a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Chloromethyl)phenethyl carbamate can be achieved through several methods. One common approach involves the reaction of phenethylamine with phosgene to form the corresponding carbamoyl chloride, which is then reacted with chloromethyl ether to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and yield. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Chloromethyl)phenethyl carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The phenethyl moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
Alpha-(Chloromethyl)phenethyl carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of alpha-(Chloromethyl)phenethyl carbamate involves the interaction of the carbamate group with biological targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing for controlled modulation of enzyme function.
Comparison with Similar Compounds
Alpha-(Chloromethyl)phenethyl carbamate can be compared with other carbamates, such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
The presence of the chloromethyl group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Additionally, its ability to form stable covalent bonds with biological targets distinguishes it from other carbamates.
Properties
CAS No. |
60634-63-1 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(1-chloro-3-phenylpropan-2-yl) carbamate |
InChI |
InChI=1S/C10H12ClNO2/c11-7-9(14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13) |
InChI Key |
FIVDTHQNVVFVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)OC(=O)N |
Origin of Product |
United States |
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